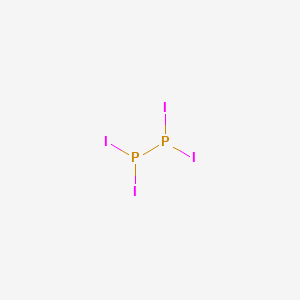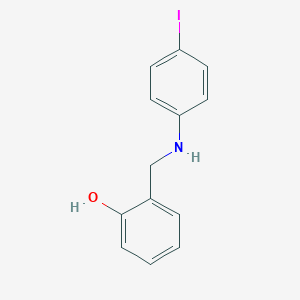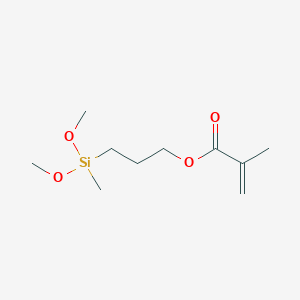
3-Methacryloxypropylmethyldimethoxysilane
Übersicht
Beschreibung
3-Methacryloxypropylmethyldimethoxysilane is an organosilicon compound with the molecular formula C10H20O4Si. It is commonly used as a coupling agent and adhesion promoter in various industrial applications. This compound is known for its ability to enhance the bonding between organic polymers and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants .
Vorbereitungsmethoden
3-Methacryloxypropylmethyldimethoxysilane can be synthesized through the reaction of sodium methacrylate with 3-chloropropylmethyldimethoxysilane. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions . Industrial production methods often involve the hydrolysis and condensation of alkoxysilanes, followed by purification processes to obtain the desired product .
Analyse Chemischer Reaktionen
3-Methacryloxypropylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water and catalysts (acid or alkali), it undergoes hydrolysis and condensation to form polysiloxane coatings.
Polymerization: It can participate in free radical polymerization reactions to form cross-linked polymer networks.
Substitution Reactions: The methacryloxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include water, acids, bases, and free radical initiators. Major products formed from these reactions include polysiloxane coatings and cross-linked polymer networks .
Wissenschaftliche Forschungsanwendungen
3-Methacryloxypropylmethyldimethoxysilane has a wide range of scientific research applications, including:
Adhesives and Sealants: It enhances the bonding between organic polymers and inorganic materials, making it valuable in the production of adhesives and sealants.
Biomedical Applications: It is used in the synthesis of biocompatible materials for medical devices and implants.
Optical Materials: It is employed in the production of optical materials with improved mechanical properties and durability.
Wirkmechanismus
The mechanism of action of 3-Methacryloxypropylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization reactions, while the silane group can react with hydroxyl groups on inorganic surfaces, leading to the formation of stable siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .
Vergleich Mit ähnlichen Verbindungen
3-Methacryloxypropylmethyldimethoxysilane can be compared with other similar compounds such as:
3-Methacryloxypropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
3-Aminopropyltriethoxysilane: Contains an amino group instead of a methacryloxy group, making it suitable for different applications such as surface modification and bioconjugation.
The uniqueness of this compound lies in its specific combination of methacryloxy and silane functionalities, which provide versatile reactivity and compatibility with a wide range of materials .
Eigenschaften
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNXXQIQIHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126906-17-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30932502 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-34-9 | |
| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methacryloxypropylmethyldimethoxysilane in modifying dental acrylic resin?
A1: this compound acts as a coupling agent between cellulose and dental acrylic resin. [] It achieves this by forming chemical bonds with both materials. The silane group (Si-O) within its structure can react with hydroxyl groups on the cellulose surface, while the methacryloxy group can co-polymerize with the acrylic resin during the curing process. [] This "bridging" effect enhances the interaction between the filler (cellulose) and the matrix (acrylic resin), leading to improved mechanical properties.
Q2: How does the addition of this compound modified cellulose impact the mechanical strength of dental acrylic resin?
A2: Research indicates that incorporating cellulose modified with this compound can significantly increase the flexural strength of dental acrylic resin. [] This improvement is attributed to the formation of strong chemical bonds between the modified cellulose and the acrylic resin, as explained above. The study highlighted that simply facilitating even distribution of cellulose within the acrylic resin was not as effective as creating these chemical linkages. []
Q3: Are there alternative silane coupling agents for modifying cellulose in dental acrylic resin?
A3: While the provided research focuses on this compound, other silane coupling agents could potentially be used. The study does mention experimenting with Triethoxy(octyl)silane, but the results were not as promising for achieving the desired increase in flexural strength. [] Further investigation into the modification process using Triethoxy(octyl)silane or exploring other silane coupling agents could be beneficial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
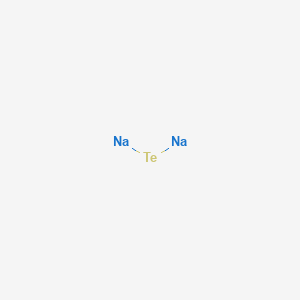
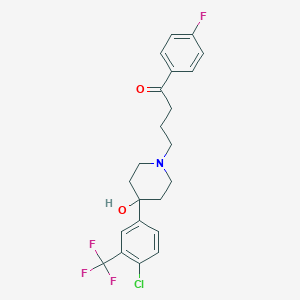


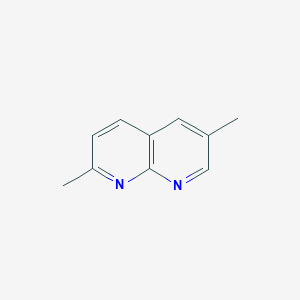
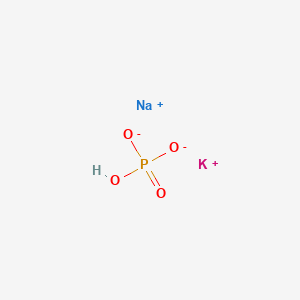
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)
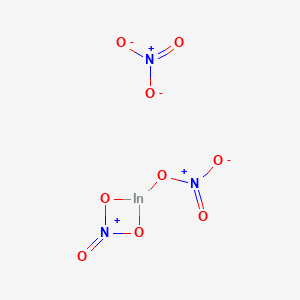
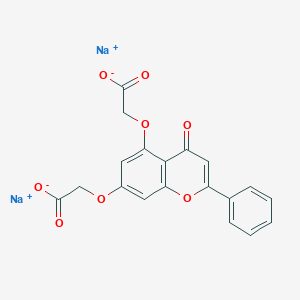
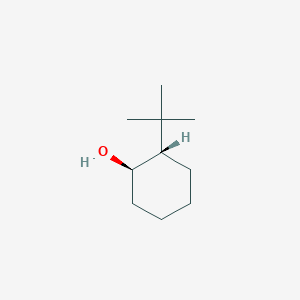
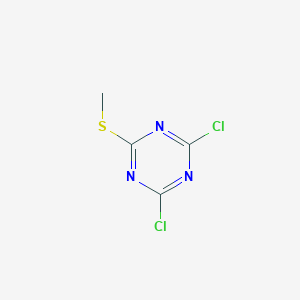
![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
